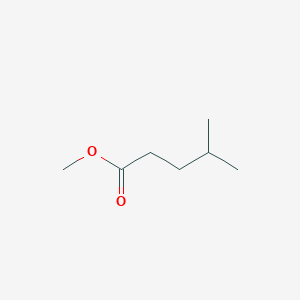

Methyl 4-methylpentanoate

描述

属性

IUPAC Name |

methyl 4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-6(2)4-5-7(8)9-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCOVKHULBZKNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062393 | |

| Record name | Methyl 4-methylvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid/sweet, pineapple-like odour | |

| Record name | Methyl 4-methylvalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/37/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

139.00 to 140.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl 4-methylpentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol, most fixed oils; insoluble in water | |

| Record name | Methyl 4-methylvalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/37/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.885-0.892 | |

| Record name | Methyl 4-methylvalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/37/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2412-80-8 | |

| Record name | 4-Methylpentanoic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2412-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-methylvalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002412808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 4-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 4-methylvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-methylvalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-METHYLVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4R2BY5GJT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 4-methylpentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Methyl 4-methylpentanoate chemical properties and structure

An In-Depth Technical Guide to Methyl 4-Methylpentanoate (B1230305): Chemical Properties, Structure, and Experimental Methodologies

Introduction

Methyl 4-methylpentanoate (CAS No. 2412-80-8), also known as methyl isocaproate or methyl isohexanoate, is a fatty acid methyl ester.[1] It is an organic compound characterized by a branched structure and a pleasant, fruity odor reminiscent of pineapple.[2][3] This technical guide provides a comprehensive overview of its chemical properties, structure, and common experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Structure and Identification

This compound is the methyl ester of 4-methylpentanoic acid. The structure consists of a pentanoate backbone with a methyl group at the fourth carbon position and a methyl ester group at the carboxyl end.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[1][3] |

| Synonyms | Methyl 4-methylvalerate, Methyl isocaproate, Methyl isohexanoate[1][3] |

| CAS Number | 2412-80-8[2][4] |

| Molecular Formula | C₇H₁₄O₂[2][3] |

| Canonical SMILES | CC(C)CCC(=O)OC[2][3] |

| InChI Key | KBCOVKHULBZKNY-UHFFFAOYSA-N[3] |

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These properties are crucial for its application as a solvent, flavoring agent, and chemical intermediate.[3]

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 130.18 g/mol [3] |

| Appearance | Colorless liquid with a sweet, pineapple-like odor[2][3] |

| Density | 0.879 - 0.888 g/cm³[2][5] |

| Boiling Point | 135.1 - 140 °C at 760 mmHg[2][5] |

| Flash Point | 33.4 °C[2] |

| Refractive Index | 1.404[2] |

| Vapor Pressure | 7.85 mmHg at 25°C[2] |

| Solubility | Insoluble in water; soluble in alcohol and most fixed oils[3] |

Experimental Protocols

Synthesis Methodology: Fischer Esterification

A common and straightforward method for synthesizing this compound is the Fischer esterification of its parent carboxylic acid, 4-methylpentanoic acid, with methanol (B129727), using a strong acid as a catalyst.[3]

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methylpentanoic acid, an excess of methanol (to shift the equilibrium towards the product), and a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Neutralization and Extraction: After cooling to room temperature, slowly add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Transfer the mixture to a separatory funnel. The organic layer containing the ester is separated. The aqueous layer is then extracted multiple times with an organic solvent like diethyl ether.

-

Drying and Purification: Combine all organic extracts and dry over an anhydrous salt such as magnesium sulfate. Filter the drying agent and concentrate the solution using a rotary evaporator. The crude product is then purified by fractional distillation under atmospheric pressure to yield pure this compound.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for confirming the identity and purity of volatile compounds like this compound.[6][7]

Hypothetical GC-MS Parameters:

-

Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

-

Injector Temperature: 250 °C.[6]

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan m/z from 40 to 200.

The resulting mass spectrum for this compound would be compared against a standard database, such as the NIST Mass Spectral Library, for confirmation.[4]

Chemical Reactivity

This compound undergoes typical reactions of an ester, which are fundamental to its role as a chemical intermediate.

-

Hydrolysis: In the presence of an acid or base catalyst, it can be hydrolyzed back to 4-methylpentanoic acid and methanol.[3]

-

Transesterification: It can react with other alcohols (R'OH) to form different esters. This reaction is particularly relevant in processes like biodiesel production.[3]

Applications and Biological Relevance

This compound has diverse applications across several industries:

-

Flavors and Fragrances: Due to its characteristic fruity aroma, it is used as a flavoring agent in food products and in perfumes.[1][3]

-

Solvent: It serves as a solvent in the formulation of paints, coatings, and adhesives.[3]

-

Chemical Intermediate: It is used as a reagent in the synthesis of more complex organic molecules.[3]

-

Biological Activity: Some research indicates that this compound may possess antimicrobial and anti-inflammatory properties, suggesting potential applications in food preservation and safety, though further investigation is required.[3] It has also been studied for its potential as a fuel additive to enhance combustion efficiency.[3]

References

- 1. Methyl 4-methylvalerate | C7H14O2 | CID 17008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Buy this compound | 2412-80-8 [smolecule.com]

- 4. Pentanoic acid, 4-methyl-, methyl ester [webbook.nist.gov]

- 5. This compound [stenutz.eu]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-Methylvalerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methylvalerate (also known as methyl isocaproate or methyl isohexanoate) is an ester recognized for its characteristic fruity aroma, reminiscent of pineapple and banana.[1][2] It is primarily utilized as a flavoring and fragrance agent in the food and cosmetic industries.[2][3] A thorough understanding of its physicochemical properties is essential for its application, quality control, and for researchers exploring its potential in various scientific fields. This guide provides a comprehensive overview of the key physicochemical data of methyl 4-methylvalerate, details the experimental protocols for their determination, and presents a logical workflow for these characterizations.

Chemical Identity and Structure

-

IUPAC Name: methyl 4-methylpentanoate[3]

-

Synonyms: Methyl isocaproate, Methyl isohexanoate, 4-Methylpentanoic acid methyl ester[1][3]

-

CAS Number: 2412-80-8[1]

-

SMILES: CC(C)CCC(=O)OC[3]

Physicochemical Properties

The physicochemical properties of methyl 4-methylvalerate are summarized in the tables below. These properties are crucial for predicting its behavior in various systems, for its purification, and for its safe handling and storage.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Physical Description | Colorless, clear liquid | [2][4] |

| Odor | Fruity, sweet, pineapple-like | [1][2][4] |

| Boiling Point | 139-140 °C (at 760 mmHg) | [1][4] |

| Density | 0.888 g/mL (at 25 °C) | [4] |

| Refractive Index | 1.404 (at 20 °C) | [4] |

Table 2: Solubility and Partitioning

| Property | Value | Reference |

| Solubility in Water | Insoluble; 1070 mg/L at 25 °C (estimated) | [1][4] |

| Solubility in Organic Solvents | Soluble in alcohol and most fixed oils | [1][2] |

| logP (o/w) | 2.158 (estimated) | [4] |

Table 3: Safety and Handling Properties

| Property | Value | Reference |

| Flash Point | 39 °C (102.2 °F) - closed cup | |

| Vapor Pressure | 7.85 mmHg (at 25 °C) | [2][4] |

| Hazard Class | Flammable Liquid (Class 3) |

Experimental Protocols

The determination of the physicochemical properties of methyl 4-methylvalerate follows standard laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Micro-Boiling Point Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] A common method for small sample volumes is the micro-boiling point determination.[6]

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

A small amount of methyl 4-methylvalerate is placed into the small test tube.[7]

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.[8]

-

The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The apparatus is gently heated. Initially, a stream of bubbles will emerge from the capillary tube as the trapped air expands and is expelled.[6]

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is overcoming the external pressure.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[5][6] This temperature is recorded.

Determination of Density

Density is the mass per unit volume of a substance. For a liquid like methyl 4-methylvalerate, it can be determined using a pycnometer or by direct mass and volume measurements.

Apparatus:

-

Graduated cylinder or volumetric flask

-

Electronic balance

Procedure:

-

An empty, dry graduated cylinder is weighed on an electronic balance, and its mass is recorded.[9][10]

-

A known volume of methyl 4-methylvalerate is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[10]

-

The graduated cylinder containing the liquid is reweighed, and the new mass is recorded.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.

-

The density is calculated using the formula: Density = Mass / Volume.[9]

-

The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through a material.[11] It is a characteristic property of a substance and is measured using a refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).

-

The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.

-

A few drops of methyl 4-methylvalerate are placed on the surface of the prism using a clean dropper.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature, which is maintained by the circulating water bath (typically 20°C).

-

Light is passed through the sample, and the telescope of the refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[12] The solubility of methyl 4-methylvalerate in water and organic solvents can be determined qualitatively.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Solvents (e.g., water, ethanol)

Procedure:

-

A small, measured amount of methyl 4-methylvalerate (e.g., 0.1 mL) is added to a test tube.

-

A small volume of the solvent (e.g., 1 mL of water) is added to the test tube.[13]

-

The test tube is sealed and vigorously shaken or vortexed for a set period to ensure thorough mixing.

-

The mixture is allowed to stand and observed for the formation of a single, clear phase (soluble) or the presence of two distinct layers or a cloudy suspension (insoluble or sparingly soluble).

-

The procedure is repeated with other solvents, such as ethanol, to determine its solubility in organic media.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a generalized workflow for the experimental determination of the physicochemical properties of a liquid compound like methyl 4-methylvalerate.

Caption: Workflow for Physicochemical Property Determination.

Conclusion

This technical guide provides a detailed overview of the essential physicochemical properties of methyl 4-methylvalerate. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols provide a foundation for the accurate and reproducible determination of these properties in a laboratory setting. The presented workflow illustrates the logical progression from sample acquisition to final data reporting, serving as a useful framework for the characterization of this and similar compounds.

References

- 1. Methyl 4-methylvalerate | C7H14O2 | CID 17008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. Buy this compound | 2412-80-8 [smolecule.com]

- 4. methyl 4-methyl valerate, 2412-80-8 [thegoodscentscompany.com]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. byjus.com [byjus.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Refractive index - Wikipedia [en.wikipedia.org]

- 12. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Methyl Isocaproate: A Technical Overview for Researchers

Abstract

Methyl isocaproate, also known as methyl 4-methylpentanoate, is a fatty acid methyl ester (FAME) with applications in various scientific fields. This technical guide provides an in-depth overview of its chemical properties, synthesis, and analytical methodologies. It is intended for researchers, scientists, and professionals in drug development and related disciplines who require a comprehensive understanding of this compound. This document includes detailed experimental protocols and summarizes key quantitative data in a structured format.

Introduction

Methyl isocaproate is the methyl ester of isocaproic acid (4-methylpentanoic acid). As a fatty acid methyl ester, it belongs to a class of compounds that are significant in biochemistry and have diverse industrial applications, including use as flavorings and fragrance agents. In the context of drug development, the methyl ester functional group can influence a molecule's physicochemical properties, such as lipophilicity and membrane permeability, which are critical for pharmacokinetic profiles. While not a therapeutic agent itself, understanding the properties and synthesis of molecules like methyl isocaproate is valuable for medicinal chemists and drug formulation scientists.

Chemical and Physical Properties

Methyl isocaproate is a colorless liquid. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2412-80-8 | N/A |

| Molecular Formula | C₇H₁₄O₂ | N/A |

| Average Molecular Weight | 130.1849 g/mol | N/A |

| Monoisotopic Molecular Weight | 130.0994 g/mol | N/A |

| Water Solubility (predicted) | 2.49 g/L | ALOGPS |

| logP (predicted) | 2.27 | ALOGPS |

| Polar Surface Area (predicted) | 26.3 Ų | ChemAxon |

Synthesis of Methyl Isocaproate

The synthesis of methyl isocaproate is typically achieved through the esterification of its parent carboxylic acid, 4-methylpentanoic acid. A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

Synthesis Workflow

The overall workflow for the synthesis of methyl isocaproate from 4-methylpentanoic acid is depicted below.

Caption: General workflow for the synthesis of methyl isocaproate.

Experimental Protocol: Fischer-Speier Esterification

Materials:

-

4-methylpentanoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 4-methylpentanoic acid in an excess of anhydrous methanol (typically 3-5 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid weight) to the solution while stirring.

-

Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield crude methyl isocaproate.

-

The crude product can be further purified by distillation if necessary.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds like methyl isocaproate.

GC-MS Analysis Workflow

The following diagram illustrates the typical workflow for the analysis of a sample containing methyl isocaproate using GC-MS.

Caption: Workflow for the GC-MS analysis of methyl isocaproate.

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 5975C MSD).

-

Capillary column suitable for FAME analysis (e.g., SLB®-5ms, 30 m x 0.25 mm x 0.25 µm).

GC Conditions:

-

Injector Temperature: 220 °C.

-

Injection Volume: 1.0 µL.

-

Split Ratio: 10:1.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 70 °C held for 2 minutes, then ramped at 5 °C/min to a final temperature of 240 °C, which is held for 5 minutes.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Solvent Delay: 3.5 minutes.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Sample Preparation:

-

Samples containing methyl isocaproate should be dissolved in a volatile organic solvent (e.g., hexane, ethyl acetate) to a suitable concentration for GC-MS analysis.

Applications in Research and Development

While direct applications of methyl isocaproate in drug development are not widely documented, the study of fatty acid methyl esters is relevant in several areas:

-

Metabolic Studies: FAMEs are often used as standards in metabolomics research to identify and quantify fatty acids in biological samples.

-

Drug Delivery: Some methyl esters of fatty acids have been investigated as penetration enhancers for transdermal drug delivery. For instance, methyl caprate has been shown to enhance the skin penetration of various drugs.

-

"Magic Methyl" Effect: In medicinal chemistry, the addition of a methyl group to a lead compound can significantly alter its biological activity, metabolic stability, and pharmacokinetic properties.[1] Understanding the properties of simple methylated molecules like methyl isocaproate provides foundational knowledge for such structural modifications.

Conclusion

Methyl isocaproate is a well-characterized fatty acid methyl ester with established chemical properties. Its synthesis is straightforward via Fischer-Speier esterification, and it can be reliably analyzed using GC-MS. While not a direct therapeutic agent, its relevance to the broader fields of metabolic studies, drug delivery, and medicinal chemistry makes it a compound of interest for researchers and scientists in these areas. This guide provides the essential technical information required for the synthesis, analysis, and contextual understanding of methyl isocaproate.

References

The Enigmatic Presence of Methyl 4-Methylpentanoate in the Plant Kingdom: A Technical Guide

Abstract

Methyl 4-methylpentanoate (B1230305), a branched-chain ester also known as methyl isocaproate, contributes to the complex aromatic profiles of various plants. Despite its recognized fruity and sweet aroma, detailed information regarding its natural occurrence, biosynthesis, and quantitative distribution remains relatively scarce in scientific literature. This technical guide synthesizes the current understanding of Methyl 4-methylpentanoate in the plant kingdom, providing researchers, scientists, and drug development professionals with a comprehensive overview. This document outlines the known botanical sources, delves into the putative biosynthetic pathway derived from the catabolism of leucine (B10760876), and presents a generalized experimental protocol for its analysis. The information is intended to serve as a foundational resource to stimulate further investigation into the ecological and physiological significance of this volatile organic compound.

Introduction

Volatile organic compounds (VOCs) are pivotal in mediating the interactions between plants and their environment, playing crucial roles in attracting pollinators, deterring herbivores, and responding to abiotic stresses. Among the vast array of plant-derived volatiles, esters are a significant class of compounds that often impart characteristic fruity and floral notes. This compound (Figure 1), with its pleasant fruity aroma reminiscent of banana and pineapple, is one such ester.[1] While its presence has been reported in a few plant species, a comprehensive understanding of its distribution and biochemical origins is still emerging. This guide aims to consolidate the available data and provide a framework for future research.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Natural Occurrence in Plants

The documented presence of this compound in the plant kingdom is limited to a few species. This scarcity of data may be attributed to its often low abundance relative to other major volatile compounds, or analytical methods not being optimized for its detection.

Confirmed Botanical Sources

Based on available literature, the following plant species have been reported to produce this compound:

-

Zanthoxylum schinifolium : This plant, commonly known as Japanese prickly ash, is a species of aromatic shrub or small tree. While some studies on the volatile composition of its fruits do not explicitly list this compound, other sources indicate its presence within the plant.[2] It is possible that the compound is present in other plant parts, such as leaves, or that its concentration varies significantly based on genotype, developmental stage, or environmental conditions.

-

Nicotiana longiflora : Known as the longflower tobacco, this species is recognized for its fragrant flowers. The floral headspace of Nicotiana species is a complex mixture of volatiles, and this compound has been identified as one of its components.

Quantitative Data

A significant challenge in the study of this compound is the lack of comprehensive quantitative data. Most studies on the volatile profiles of the aforementioned plants focus on the major constituents, often overlooking minor compounds. The table below summarizes the available, albeit limited, quantitative information. It is important to note that the absence of data for a particular species or tissue does not definitively indicate the absence of the compound, but rather a gap in the current body of research.

| Plant Species | Plant Part | Compound Name | Concentration / Relative Abundance | Analytical Method | Reference |

| Zanthoxylum schinifolium | Not Specified | This compound | Data Not Available | Not Specified | [2] |

| Nicotiana longiflora | Flowers | This compound | Data Not Available | Not Specified |

Note: The lack of specific quantitative data highlights a critical area for future research. The development and application of sensitive analytical methods are necessary to accurately determine the concentration of this compound in various plant tissues.

Biosynthesis of this compound

The biosynthesis of branched-chain esters in plants is intricately linked to the catabolism of branched-chain amino acids, namely leucine, isoleucine, and valine. The carbon skeleton of this compound strongly suggests its origin from the degradation of L-leucine. The proposed pathway involves the conversion of leucine to its corresponding α-keto acid, followed by a series of reactions to yield 4-methylpentanoyl-CoA, which then serves as a precursor for the final esterification step.

Proposed Biosynthetic Pathway

The formation of this compound is hypothesized to proceed through the following key stages, primarily occurring within the mitochondria:

-

Transamination of L-Leucine: The pathway is initiated by the reversible transfer of an amino group from L-leucine to an α-keto acid, typically α-ketoglutarate, a reaction catalyzed by a Branched-Chain Amino Acid Aminotransferase (BCAT) . This produces α-ketoisocaproate (4-methyl-2-oxopentanoate).

-

Oxidative Decarboxylation: α-Ketoisocaproate is then oxidatively decarboxylated to form isovaleryl-CoA (3-methylbutanoyl-CoA) by the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex.

-

Chain Elongation: While not explicitly detailed for this specific ester, the formation of a C6 acid from a C5 intermediate would require a chain elongation step. It is plausible that isovaleryl-CoA undergoes a one-carbon elongation to yield 4-methylpentanoyl-CoA. However, a more direct route may involve the catabolism of a higher amino acid or a different modification of the leucine degradation pathway.

-

Esterification: The final step is the esterification of the acyl-CoA thioester with an alcohol. In the case of this compound, 4-methylpentanoyl-CoA would react with methanol. This reaction is catalyzed by an Alcohol Acyltransferase (AAT) . Plant AATs are known to have broad substrate specificity, accepting a range of acyl-CoAs and alcohols, which supports the feasibility of this reaction.

The diagram below illustrates the proposed biosynthetic pathway leading to this compound.

Caption: Proposed biosynthetic pathway of this compound from L-leucine.

Regulation of Biosynthesis

The biosynthesis of branched-chain esters is likely regulated at multiple levels:

-

Substrate Availability: The concentration of L-leucine and the activity of the upstream enzymes in its catabolic pathway will directly influence the supply of the 4-methylpentanoyl-CoA precursor.

-

Enzyme Expression and Activity: The expression of genes encoding BCAT, BCKDH, and particularly AATs, is often developmentally and environmentally regulated. For instance, the expression of many AAT genes is induced during fruit ripening and in response to specific environmental cues.

-

Compartmentation: The initial steps of leucine degradation occur in the mitochondria, while the final esterification by AATs can occur in the cytoplasm. The transport of intermediates between these compartments may represent a key regulatory point.

Experimental Protocols

The analysis of this compound in plant tissues typically involves the extraction of volatile compounds followed by their separation and identification using chromatographic and spectrometric techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used, sensitive, and solvent-free method for this purpose.

General Workflow for HS-SPME-GC-MS Analysis

The following diagram outlines a general workflow for the analysis of this compound from plant samples.

Caption: General experimental workflow for the analysis of this compound.

Detailed Methodological Steps

-

Sample Preparation:

-

Fresh plant material (e.g., flowers, leaves, fruits) is collected and immediately processed or flash-frozen in liquid nitrogen and stored at -80°C.

-

A known weight of the plant material is homogenized to a fine powder, often under cryogenic conditions to prevent the loss of volatile compounds.

-

The powdered sample is transferred to a headspace vial. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is added for accurate quantification.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

The vial is sealed and incubated at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.

-

An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a set time (e.g., 30-60 minutes) to adsorb the volatile compounds. The choice of fiber coating is critical and should be optimized for the target analytes.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The SPME fiber is retracted and immediately inserted into the heated injection port of the GC-MS system, where the adsorbed volatiles are thermally desorbed.

-

The compounds are separated on a capillary column (e.g., DB-5ms or equivalent) using a temperature gradient program.

-

The separated compounds are then introduced into the mass spectrometer for ionization and detection. The mass spectra are recorded.

-

-

Data Analysis and Quantification:

-

The peaks in the chromatogram are identified by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

-

Quantification is performed by integrating the peak area of this compound and comparing it to the peak area of the internal standard. A calibration curve prepared with authentic standards is used to determine the absolute concentration.

-

Conclusion and Future Perspectives

This compound represents an intriguing but understudied component of the plant volatilome. While its presence has been confirmed in a few species, there is a clear need for more extensive research to elucidate its broader distribution across the plant kingdom. Future studies should focus on:

-

Quantitative Surveys: Conducting targeted quantitative analyses of this compound in a wider range of plant species and tissues to understand its distribution and concentration.

-

Biosynthetic Pathway Elucidation: Identifying and characterizing the specific Alcohol Acyltransferase(s) responsible for the final esterification step in its biosynthesis. Gene silencing or overexpression studies could confirm the role of candidate genes.

-

Ecological and Physiological Roles: Investigating the potential functions of this compound in plant-insect interactions, plant defense, and as a signaling molecule in response to environmental stimuli.

-

Regulatory Mechanisms: Unraveling the transcriptional and metabolic regulation of its biosynthetic pathway to understand how its production is controlled.

A deeper understanding of the natural occurrence and biosynthesis of this compound will not only enhance our knowledge of plant secondary metabolism but may also open up new avenues for its biotechnological production for use in the flavor, fragrance, and pharmaceutical industries.

References

Unveiling the Biological Potential of Methyl 4-methylpentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methylpentanoate (B1230305), a branched-chain fatty acid methyl ester, is a volatile organic compound naturally occurring in various plants and contributing to the aroma of fruits. While primarily utilized in the flavor and fragrance industries, emerging research suggests a broader spectrum of biological activities, including potential antimicrobial and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of the biological activities of Methyl 4-methylpentanoate and its related compounds. It details common experimental protocols for assessing these activities, summarizes the available, albeit limited, quantitative data, and visualizes potential screening workflows. The information presented aims to furnish researchers and drug development professionals with a foundational understanding to explore the therapeutic and biotechnological applications of this compound.

Introduction

This compound, also known as methyl isocaproate or methyl isohexanoate, is a fatty acid methyl ester (FAME) with the chemical formula C₇H₁₄O₂.[1][2][3] It is characterized by a fruity aroma, reminiscent of pineapple and banana, which has led to its widespread use as a flavoring agent in the food industry and as a fragrance component in various consumer products.[3] Beyond its sensory properties, the biological activities of this compound remain largely underexplored. However, the broader class of FAMEs has been shown to possess a range of biological effects, including antimicrobial and anti-inflammatory properties, suggesting that this compound may hold similar potential. This guide will synthesize the available information on its biological activities and provide a framework for future research.

Known and Potential Biological Activities

Direct studies on the biological activity of this compound are limited. However, based on the activities of structurally related compounds and the general properties of FAMEs, the following potential activities can be inferred:

-

Anti-inflammatory Activity: Some FAMEs and related compounds have demonstrated anti-inflammatory effects.[7][8] The proposed mechanisms often involve the modulation of inflammatory pathways and the inhibition of pro-inflammatory mediators. For instance, studies on other methyl-containing compounds have shown inhibition of nitric oxide (NO) production and pro-inflammatory cytokines like IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.[9][10][11]

-

Pheromonal and Allelochemical Activity: As a volatile organic compound found in plants, this compound may play a role in plant-insect and plant-plant interactions, acting as a semiochemical.[3]

Quantitative Data on Biological Activity

Quantitative data specifically for this compound is scarce in publicly available literature. The following tables summarize the biological activities of related compounds to provide a comparative context.

Table 1: Antimicrobial Activity of Related Compounds

| Compound/Extract | Test Organism(s) | Assay Type | Result (e.g., MIC, Zone of Inhibition) | Reference |

| Derivatives of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acid | Gram-positive bacteria (including MRSA) | Broth microdilution | MIC = 2–8 µg/mL | [6] |

| Fatty Acid Methyl Esters from Scenedesmus intermedius | Gram-negative bacteria | Not specified | MIC = 12–24 µg/mL | [4] |

| Fatty Acid Methyl Esters from Scenedesmus intermedius | Gram-positive bacteria | Not specified | MIC = 24–48 µg/mL | [4] |

| Fatty Acid Methyl Esters from Linum usitatissimum | Aspergillus flavus | Radial mycelial growth inhibition | Antifungal Index = 54.19% | [5] |

Table 2: Anti-inflammatory Activity of Related Compounds

| Compound/Extract | Model System | Key Findings | Quantitative Data (e.g., IC50) | Reference |

| 1-O-methyl chrysophanol (B1684469) | In vitro protein denaturation | Significant protein denaturation properties | IC50 = 63.50±2.19 µg/ml | [8] |

| Methyl derivatives of flavanone | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production and pro-inflammatory cytokines | - | [9][10][11] |

| PEGylated 4-methyl and 4,8-dimethylcoumarins | TNF-α induced ICAM-1 on human endothelial cells | Inhibition of ICAM-1 expression | - | [7] |

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound are not explicitly published. However, based on standard methodologies for volatile compounds and FAMEs, the following protocols can be adapted.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Assay for Volatile Compounds

This method is adapted from standard protocols for determining the MIC of volatile agents.[12]

-

Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar (B569324) plates. Colonies are then used to prepare a standardized inoculum suspension (e.g., 0.5 McFarland standard).

-

Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol (B145695) or DMSO) due to its limited water solubility.

-

Assay Setup: A 96-well microtiter plate is used. Serial two-fold dilutions of the this compound stock solution are prepared in a suitable broth medium in the wells of the plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Vapor Phase Modification: To account for the volatility of this compound, the assay can be modified. A small, sterile disc impregnated with a known concentration of the compound can be placed on the lid of the microtiter plate well, allowing the vapor to interact with the culture medium.[13][14]

-

Incubation: The plate is sealed to prevent the evaporation of the volatile compound and incubated under appropriate conditions (temperature and time) for the test microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

In Vitro Anti-inflammatory Assay

Objective: To evaluate the potential of this compound to modulate the inflammatory response in a cell-based model.

Methodology: Lipopolysaccharide (LPS)-Stimulated Macrophage Assay

This protocol is based on established methods for screening anti-inflammatory compounds.[9][10][11]

-

Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of this compound (dissolved in a vehicle like DMSO) for a defined period (e.g., 1-2 hours).

-

Stimulation: Following pre-treatment, cells are stimulated with LPS (a potent pro-inflammatory agent) to induce an inflammatory response. A control group without LPS stimulation is also included.

-

Incubation: The plates are incubated for a specific duration (e.g., 24 hours).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokine Levels: The levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Data Analysis: The inhibitory effect of this compound on the production of NO and cytokines is calculated relative to the LPS-stimulated control group.

Visualizations

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for screening the biological activities of a volatile compound like this compound.

Hypothetical Anti-inflammatory Signaling Pathway

The following diagram depicts a simplified, hypothetical signaling pathway that could be involved in the anti-inflammatory effects of this compound, based on common inflammatory mechanisms.

Conclusion and Future Directions

This compound presents an intriguing, yet underexplored, profile of potential biological activities. While its current applications are confined to the flavor and fragrance sectors, preliminary evidence from related compounds suggests its potential as an antimicrobial and anti-inflammatory agent. The lack of specific quantitative data and detailed mechanistic studies highlights a significant research gap.

Future research should focus on:

-

Systematic Screening: Conducting comprehensive antimicrobial and anti-inflammatory screening of pure this compound against a wide range of pathogens and in various inflammatory models.

-

Quantitative Analysis: Determining key parameters such as MIC and IC50 values to quantify its biological efficacy.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its effects.

-

In Vivo Validation: Progressing promising in vitro findings to in vivo animal models to assess efficacy and safety.

A thorough investigation into the biological activities of this compound could unlock its potential for novel applications in pharmaceuticals, food preservation, and agriculture. This guide provides the foundational knowledge and experimental framework to initiate and advance such research endeavors.

References

- 1. hmdb.ca [hmdb.ca]

- 2. Methyl 4-methylvalerate | C7H14O2 | CID 17008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 2412-80-8 [smolecule.com]

- 4. An evidence of C16 fatty acid methyl esters extracted from microalga for effective antimicrobial and antioxidant property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of antifungal activity of free fatty acids methyl esters fraction isolated from Algerian Linum usitatissimum L. seeds against toxigenic Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. Design, synthesis and anti-inflammatory evaluation of PEGylated 4-methyl and 4,8-dimethylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory potential of 1-O-methyl chrysophanol from Amycolatopsis thermoflava ICTA 103: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds | MDPI [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. thieme-connect.com [thieme-connect.com]

- 14. researchgate.net [researchgate.net]

Methyl Isocaproate: A Technical Overview of its Antimicrobial and Anti-inflammatory Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isocaproate, a methyl ester of isocaproic acid (4-methylpentanoic acid), is a branched-chain fatty acid ester that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of its antimicrobial and anti-inflammatory properties. Due to a scarcity of direct research on methyl isocaproate, this document extrapolates potential mechanisms and efficacy from studies on related short-chain and branched-chain fatty acid esters. This guide summarizes available quantitative data, details relevant experimental protocols for in vitro evaluation, and visualizes key signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

Fatty acid esters are a diverse group of molecules with a wide range of industrial and biological applications. Among these, short-chain and branched-chain fatty acid esters are emerging as molecules of interest for their potential antimicrobial and immunomodulatory effects. Methyl isocaproate, with its characteristic branched-chain structure, is a volatile compound found in various natural sources, including fruits. While its primary applications have been in the food and fragrance industries, its structural similarity to other biologically active fatty acid esters suggests a potential for therapeutic applications. This document aims to consolidate the current knowledge and provide a framework for the systematic investigation of the antimicrobial and anti-inflammatory effects of methyl isocaproate.

Antimicrobial Effects of Methyl Isocaproate

Direct studies quantifying the antimicrobial activity of methyl isocaproate are limited. However, research on fatty acid methyl esters (FAMEs) and branched-chain fatty acids provides insights into its potential efficacy.

Mechanism of Action

The primary antimicrobial mechanism of fatty acids and their esters is believed to be the disruption of the bacterial cell membrane. Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. Additionally, they may interfere with cellular processes such as the electron transport chain and enzyme activity.

Quantitative Antimicrobial Data

| Compound/Extract | Test Organism | MIC (mg/mL) | MBC (mg/mL) | Reference |

| FAME extract of Excoecaria agallocha | Bacillus subtilis | 0.125 | 0.25 | [1] |

| FAME extract of Excoecaria agallocha | Staphylococcus aureus | 0.125 | 0.25 | [1] |

| Phenolic branched-chain fatty acids (crude) | Listeria innocua | 1.8 | 29.1 | [2] |

| Phenolic branched-chain fatty acids (crude) | Bacillus subtilis | 1.8 | 1.8 | [2] |

| Phenolic branched-chain fatty acids (crude) | Enterococcus faecium | 3.6 | 3.6 | [2] |

Note: The data presented are for complex extracts or related compounds and may not be directly representative of the activity of pure methyl isocaproate. Further research is required to determine the specific MIC and MBC values for methyl isocaproate against a range of pathogenic microorganisms.

Anti-inflammatory Effects of Methyl Isocaproate

The anti-inflammatory potential of methyl isocaproate is largely inferred from studies on short-chain fatty acids (SCFAs) and their esters. These compounds are known to modulate immune responses and inhibit the production of pro-inflammatory mediators.

Potential Signaling Pathways

The anti-inflammatory effects of SCFAs are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. SCFAs have been shown to inhibit the activation of NF-κB, thereby downregulating the production of these inflammatory mediators.[3]

-

MAPK Signaling Pathway: The MAPK family of proteins (including p38, JNK, and ERK) plays a critical role in cellular responses to external stimuli, including inflammatory signals. Modulation of MAPK signaling by fatty acid esters can lead to a reduction in the production of inflammatory cytokines.

References

Spectroscopic Profile of Methyl 4-methylpentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 4-methylpentanoate (B1230305) (C₇H₁₄O₂; Molar Mass: 130.18 g/mol ). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, structural elucidation, and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule. Below are the predicted ¹H and ¹³C NMR spectral data for Methyl 4-methylpentanoate.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five chemically non-equivalent sets of protons in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.67 | Singlet | 3H | -OCH₃ |

| ~2.25 | Triplet | 2H | -CH₂-C=O |

| ~1.62 | Nonet | 1H | -CH(CH₃)₂ |

| ~1.50 | Quartet | 2H | -CH₂-CH(CH₃)₂ |

| ~0.88 | Doublet | 6H | -CH(CH₃)₂ |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. For this compound, seven distinct signals are predicted.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~174.2 | C=O |

| ~51.5 | -OCH₃ |

| ~34.0 | -CH₂-C=O |

| ~33.8 | -CH₂-CH(CH₃)₂ |

| ~27.8 | -CH(CH₃)₂ |

| ~22.4 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorptions corresponding to the C=O and C-O bonds of the ester group, as well as C-H bonds of the alkyl chain.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2955 | Strong | C-H stretch (sp³) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1465 | Medium | C-H bend (CH₂ and CH₃) |

| ~1365 | Medium | C-H bend (gem-dimethyl) |

| ~1170 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural analysis. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[1]

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 130 | Low | [M]⁺ (Molecular Ion) |

| 87 | High | [M - C₃H₇]⁺ |

| 74 | High (Base Peak) | McLafferty rearrangement product |

| 43 | High | [C₃H₇]⁺ |

The fragmentation of this compound is primarily driven by cleavage of the ester group and rearrangements. The base peak at m/z 74 is a characteristic fragment for methyl esters and arises from a McLafferty rearrangement. The peak at m/z 43 corresponds to the stable isopropyl cation.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above for a liquid sample such as this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.

-

Filtration : Filter the sample solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Instrumentation : Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition : Utilize a standard single-pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Employ a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) and a longer relaxation delay (2-5 seconds) are typically used. A greater number of scans will be necessary compared to ¹H NMR.

-

Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation : As this compound is a liquid, a neat sample can be analyzed. Place a single drop of the neat liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Film Formation : Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.

-

Instrumentation : Place the salt plate assembly into the sample holder of an FTIR spectrometer.

-

Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty salt plates should be recorded prior to the sample spectrum and automatically subtracted by the instrument software.

-

Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion probe.

-

Ionization : Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis : Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).

-

Data Analysis : Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways to explain the observed spectrum.

Visualizations

The following diagrams illustrate key relationships and processes described in this guide.

Caption: Mass Spectral Fragmentation Pathway of this compound.

Caption: Correlation of Spectroscopic Techniques to Structural Information.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 4-methylpentanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl 4-methylpentanoate (B1230305). The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in the structural elucidation and characterization of this and related molecules. This document details predicted spectral data, outlines standard experimental protocols for data acquisition, and provides visualizations to aid in the understanding of the underlying chemical principles.

¹H and ¹³C NMR Spectral Data

Due to the unavailability of experimentally derived spectral data in common databases, the following tables present predicted ¹H and ¹³C NMR data for methyl 4-methylpentanoate. These predictions were generated using advanced computational algorithms and provide a reliable estimation of the expected spectral parameters.

Structure of this compound:

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| a | 3.67 | Singlet | 3H | - | -O-CH ₃ |

| b | 2.29 | Triplet | 2H | 7.5 | -C(=O)-CH ₂- |

| c | 1.51 | Triplet | 2H | 7.5 | -CH₂-CH ₂-CH- |

| d | 1.63 | Nonet | 1H | 6.7 | -CH(CH ₃)₂ |

| e | 0.92 | Doublet | 6H | 6.7 | -CH(CH ₃)₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 174.2 | C =O |

| 2 | 51.5 | -O-C H₃ |

| 3 | 34.2 | -C(=O)-C H₂- |

| 4 | 33.6 | -CH₂-C H₂-CH- |

| 5 | 27.8 | -C H(CH₃)₂ |

| 6 | 22.4 | -CH(C H₃)₂ |

Experimental Protocols

The acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural analysis. The following is a detailed protocol for the preparation of a sample of this compound and the subsequent NMR data acquisition.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration:

-

For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

-

Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher) for data collection.

-

Tuning and Locking: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. A deuterium (B1214612) lock should be established using the signal from the deuterated solvent to maintain a stable magnetic field.

-

Shimming: Perform shimming to optimize the homogeneity of the magnetic field across the sample, which is essential for obtaining sharp, well-resolved spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Number of Scans: 8 to 16 scans are usually sufficient for a compound of this nature.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans allows for the full relaxation of the protons.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to produce a spectrum with single lines for each unique carbon atom.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-220 ppm).

-

-

Data Processing: After data acquisition, perform a Fourier transform on the Free Induction Decay (FID) signal. Phase and baseline corrections should be applied to the resulting spectrum. The chemical shifts should be referenced to the internal standard (TMS at 0.00 ppm).

Visualizations

The following diagrams illustrate the structure of this compound and the workflow for NMR analysis. These visualizations are provided to enhance the understanding of the relationships between the molecular structure and the resulting NMR spectra.

Caption: Molecular structure of this compound with proton and carbon assignments.

Caption: General workflow for NMR spectroscopy from sample preparation to structural analysis.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Methyl 4-methylpentanoate

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 4-methylpentanoate (B1230305). The information presented herein is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for compound identification and structural elucidation. This document details the primary fragmentation pathways, presents quantitative mass spectral data, and outlines a typical experimental protocol for the analysis of this compound.

Introduction

Methyl 4-methylpentanoate (C₇H₁₄O₂) is a fatty acid methyl ester (FAME).[1] Understanding its fragmentation behavior under electron ionization is crucial for its unambiguous identification in complex matrices via techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). The fragmentation of esters is typically characterized by distinct mechanisms, including alpha-cleavage and the McLafferty rearrangement, which lead to the formation of diagnostic fragment ions.[2]

Mass Spectral Data

The mass spectrum of this compound is characterized by a series of fragment ions, with the most prominent peaks arising from predictable cleavage events. The quantitative data, as sourced from the NIST Mass Spectrometry Data Center, is summarized in Table 1.[1]

Table 1: Prominent Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Relative Abundance (%) |

| 43 | [C₃H₇]⁺ | 100 |

| 57 | [C₄H₉]⁺ | 85 |

| 74 | [C₃H₆O₂]⁺• (McLafferty Rearrangement) | 80 |

| 87 | [C₄H₇O₂]⁺ | 65 |

| 101 | [M - C₂H₅]⁺ | 25 |

| 115 | [M - CH₃]⁺ | 5 |

| 130 | [M]⁺• (Molecular Ion) | 2 |

Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows several key pathways, primarily driven by the stability of the resulting carbocations and radical cations. The principal fragmentation mechanisms are alpha-cleavage and the McLafferty rearrangement.[2][3]

Alpha-Cleavage

Alpha-cleavage involves the breaking of the bond adjacent to the carbonyl group.[4] For this compound, this can occur on either side of the carbonyl.

-

Cleavage of the C-O bond: This results in the loss of the methoxy (B1213986) radical (•OCH₃) to form an acylium ion at m/z 99 (not a major peak) or the formation of the methoxycarbonyl cation at m/z 59.

-

Cleavage of the C-C bond alpha to the carbonyl: This leads to the formation of various alkyl and acylium ions. The loss of the isobutyl radical results in the formation of the [CH₃OCO]⁺ ion at m/z 59. More significantly, cleavage at the branch point of the alkyl chain is favored, leading to the formation of stable carbocations. The peak at m/z 43 corresponds to the isopropyl cation ([CH(CH₃)₂]⁺), which is the base peak, and the peak at m/z 57 corresponds to the isobutyl cation ([CH₂CH(CH₃)₂]⁺).

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds possessing a γ-hydrogen.[5][6] In this compound, a hydrogen atom from the γ-carbon is transferred to the carbonyl oxygen via a six-membered transition state. This is followed by the cleavage of the β-carbon-carbon bond, resulting in the elimination of a neutral alkene (propene in this case) and the formation of a resonance-stabilized radical cation at m/z 74.[3] This is a prominent peak in the spectrum.

The proposed fragmentation pathway is visualized in the following diagram:

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following is a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of 1 mg/mL. Perform serial dilutions to create a series of calibration standards.

-

Sample Extraction (if in a matrix): For samples in a complex matrix, a liquid-liquid extraction or solid-phase microextraction (SPME) can be employed to isolate the analyte.

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode at 250°C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: m/z 35-200.

-

The following diagram illustrates the general experimental workflow:

Caption: General experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of this compound is well-defined and follows predictable pathways common to branched-chain methyl esters. The key diagnostic fragments include the base peak at m/z 43 (isopropyl cation), a prominent ion at m/z 74 resulting from the McLafferty rearrangement, and other significant alkyl and oxygen-containing fragment ions. This detailed understanding of its fragmentation pattern, coupled with a robust analytical methodology, enables the confident identification and characterization of this compound in various scientific applications.

References

- 1. Pentanoic acid, 4-methyl-, methyl ester [webbook.nist.gov]

- 2. GCMS Section 6.14 [people.whitman.edu]

- 3. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 6. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

IUPAC name and synonyms for C7H14O2 ester

An In-depth Technical Guide to C7H14O2 Esters for Researchers and Drug Development Professionals

The chemical formula C7H14O2 represents a variety of isomeric esters, each with unique properties and applications. These short-chain esters are prevalent in nature, contributing to the characteristic scents of many fruits and flowers. In industrial settings, they are valued as solvents, flavoring agents, and fragrances. For researchers and professionals in drug development, these molecules can serve as starting materials for synthesis, as solvents in experimental setups, or as subjects of study for their metabolic and biological activities. This guide provides a comprehensive overview of the most common C7H14O2 esters, including their nomenclature, physicochemical properties, synthesis protocols, and biological relevance.

IUPAC Nomenclature and Synonyms